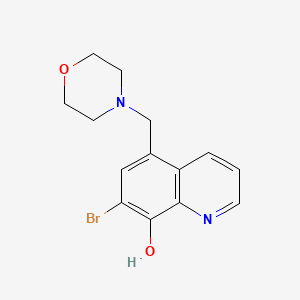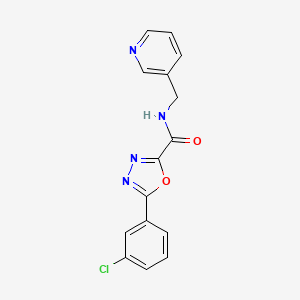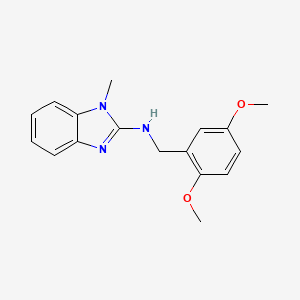![molecular formula C21H30N2O B14941973 1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)
1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with a phenyl group and a tetrahydropyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the enantiomeric forms of the alcohol (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol can be prepared using stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization . Another approach involves the lipase-mediated resolution of racemic tetrahydropyranyl alcohol starting from industrial intermediates like dehydrolinalool .
Industrial Production Methods
Industrial production of this compound typically involves large-scale resolution procedures that exploit the enantioselectivity of specific enzymes, such as Novozym® 435 lipase and lipase AK, in acetylation reactions . These methods ensure the production of enantiomerically pure forms of the compound, which are crucial for its applications in various fields.
化学反应分析
Types of Reactions
1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and mild bases.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted piperazine derivatives.
科学研究应用
1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
相似化合物的比较
Similar Compounds
2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: A chiral building block used in the synthesis of natural terpenes.
2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness
1-PHENYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE is unique due to its combination of a piperazine ring with a phenyl group and a tetrahydropyran moiety. This structure provides it with distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C21H30N2O |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
1-phenyl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine |
InChI |
InChI=1S/C21H30N2O/c1-20(2)11-7-12-21(3,24-20)13-8-14-22-15-17-23(18-16-22)19-9-5-4-6-10-19/h4-6,9-10H,7,11-12,14-18H2,1-3H3 |
InChI 键 |
ZWDVOMFYCOKSRA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941890.png)
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B14941893.png)

![N-(2-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14941914.png)
![2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14941915.png)

![5-Methyl-3-[3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B14941923.png)
![5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14941929.png)
![methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14941953.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941954.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14941957.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)
![4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B14941966.png)

